Product packaging for 2,6-Dimethyl-4-hydroxythiophenol(Cat. No.:)

2,6-Dimethyl-4-hydroxythiophenol

Cat. No.: B8573071
M. Wt: 154.23 g/mol
InChI Key: MXYBKOOVIJKEBL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Substituted Thiophenols

The journey into the world of substituted thiophenols is intrinsically linked to the broader history of thiophene (B33073) and its derivatives. The discovery of thiophene itself in 1882 by Viktor Meyer, as a contaminant in benzene (B151609), marked the beginning of extensive research into sulfur-containing aromatic compounds. nih.gov Early synthetic methods for thiophenes, such as the Paal-Knorr and Gewald reactions, often required harsh conditions and had limitations in terms of functional group tolerance.

Over the decades, the synthesis of substituted thiophenols has seen significant advancements. The development of metal-catalyzed cross-coupling reactions, particularly using copper and palladium catalysts, has provided more efficient and versatile routes to these compounds. organic-chemistry.orgorganic-chemistry.org These methods allow for the introduction of the thiol group onto an aromatic ring with greater control and in the presence of various other functional groups. The Newman-Kwart rearrangement has also been a valuable tool in the synthesis of thiophenols from the corresponding phenols. organic-chemistry.org The ongoing evolution of synthetic methodologies continues to make a wider array of substituted thiophenols accessible for research and potential applications. organic-chemistry.orgorganic-chemistry.org

Significance and Research Niche of 2,6-Dimethyl-4-hydroxythiophenol

The specific significance of this compound lies in the combination of two key functional motifs within its structure: the sterically hindered phenol (B47542) and the aromatic thiol (thiophenol).

The Hindered Phenol Moiety: The 2,6-dimethylphenol (B121312) unit is a well-known structural feature in antioxidants. solubilityofthings.com The methyl groups ortho to the hydroxyl group provide steric hindrance, which can stabilize the phenoxyl radical that forms upon hydrogen atom donation, a key step in inhibiting oxidation processes. This structural element suggests that this compound could possess potent antioxidant properties.

The Thiophenol Moiety: Thiophenols are known for their distinct reactivity, including their ability to participate in various coupling reactions and to form self-assembled monolayers on metal surfaces. fishersci.ca The sulfur atom also introduces unique electronic properties to the aromatic ring. The sulfur-hydrogen bond in thiophenols is generally weaker and more acidic than the oxygen-hydrogen bond in phenols. youtube.com

The combination of these two moieties in a single molecule creates a research niche for this compound as a potentially bifunctional molecule. It could serve as a monomer for specialty polymers that incorporate both antioxidant and sulfur-based functionalities. Furthermore, its structure makes it an interesting candidate for studies in materials science, particularly in the development of functional coatings and as a ligand for metal complexes.

Current Research Landscape and Knowledge Gaps Regarding the Compound

A review of the current scientific literature reveals that while the parent compounds, 2,6-dimethylphenol and 4-hydroxythiophenol, have been studied, there is a noticeable lack of specific research focused exclusively on this compound. fishersci.canih.gov This represents a significant knowledge gap.

The current research landscape for related compounds is active. For instance, 2,6-dimethylphenol is a crucial intermediate in the production of polyphenylene oxide (PPO) resins, a high-performance thermoplastic. google.com Its synthesis and applications are well-documented. solubilityofthings.comgoogle.com Similarly, substituted thiophenols are continuously explored for their roles in medicinal chemistry and materials science. nih.govfishersci.ca

The dearth of studies on this compound means that its specific physicochemical properties, spectroscopic data, and potential applications have not been thoroughly investigated. Key unanswered questions include:

What are the precise antioxidant capabilities of this molecule compared to other hindered phenols?

How does the interplay between the hydroxyl and thiol groups influence its reactivity and potential for polymerization?

What are the characteristics of self-assembled monolayers formed from this compound on different substrates?

These knowledge gaps highlight the need for dedicated research to synthesize and characterize this compound, which would allow for a comprehensive evaluation of its potential in various scientific and industrial fields.

Data Tables

To provide context for the potential properties of this compound, the following tables present data for related compounds.

Table 1: Physicochemical Properties of Related Phenolic Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-DimethylphenolC₈H₁₀O122.1649201
4-HydroxythiophenolC₆H₆OS126.18Not availableNot available

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.govnist.govnih.gov

Table 2: Spectroscopic Data References for Related Compounds

Compound1H NMR13C NMRIR SpectroscopyMass Spectrometry
2,6-DimethylphenolAvailable nih.govAvailable chemicalbook.comAvailable nist.govAvailable nist.gov
4-HydroxythiophenolAvailable nih.govNot availableAvailable nih.govAvailable nih.gov

Data availability sourced from PubChem and NIST Chemistry WebBook. nih.govnist.govnist.govnih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B8573071 2,6-Dimethyl-4-hydroxythiophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3,5-dimethyl-4-sulfanylphenol

InChI

InChI=1S/C8H10OS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3

InChI Key

MXYBKOOVIJKEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S)C)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2,6 Dimethyl 4 Hydroxythiophenol

Direct Synthetic Routes for 2,6-Dimethyl-4-hydroxythiophenol

Direct synthetic pathways to this compound are challenging due to the specific substitution pattern. However, precursor-based syntheses and multi-step sequences provide viable and well-documented approaches.

Precursor-Based Syntheses (e.g., from thiocyanophenol derivatives)

A plausible precursor-based approach involves the synthesis and subsequent hydrolysis of a thiocyanate (B1210189) derivative. For instance, the reaction of 2,6-dimethyl-4-halophenol with a thiocyanate salt could yield the corresponding 2,6-dimethyl-4-hydroxy-1-thiocyanatobenzene. Subsequent hydrolysis of the thiocyanate group would then afford the desired thiophenol.

Another significant precursor-based method is the Newman-Kwart rearrangement , which is a reliable method for converting phenols to thiophenols. wikipedia.orgorgsyn.orgorganic-chemistry.org This intramolecular rearrangement involves the thermal conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol. wikipedia.orgorgsyn.org

The general three-step process is as follows:

Formation of O-aryl dialkylthiocarbamate: A phenol (B47542) is reacted with a dialkylthiocarbamoyl chloride. orgsyn.org

Thermal Rearrangement: The O-aryl dialkylthiocarbamate is heated to induce the migration of the aryl group from the oxygen to the sulfur atom. wikipedia.orgorgsyn.org

Hydrolysis: The resulting S-aryl dialkylthiocarbamate is hydrolyzed to yield the thiophenol. orgsyn.org

For the synthesis of this compound, a potential challenge lies in the protection of the hydroxyl group prior to the rearrangement, or the selective reaction at the phenolic hydroxyl group in the presence of the thiocarbamate moiety.

Multi-step Synthetic Sequences

A more practical and controllable approach involves a multi-step synthesis starting from a readily available precursor such as 2,6-dimethylphenol (B121312). google.com A representative multi-step sequence is outlined below:

Route 1: Via Nitration and Diazotization

Nitration: 2,6-dimethylphenol can be nitrated at the 4-position to yield 2,6-dimethyl-4-nitrophenol.

Reduction: The nitro group is then reduced to an amine to form 2,6-dimethyl-4-aminophenol.

Diazotization: The resulting aminophenol is treated with a nitrite (B80452) source in an acidic medium to form a diazonium salt.

Thiolation: The diazonium salt can then be converted to the thiophenol through various methods, such as the Leuckart thiophenol reaction, which involves reaction with a xanthate followed by hydrolysis. wikipedia.org

Route 2: Via Sulfonylation

Sulfonylation: 2,6-dimethylphenol can be reacted with a sulfonating agent to introduce a sulfonyl chloride group at the 4-position, forming 2,6-dimethyl-4-hydroxybenzenesulfonyl chloride.

Reduction: The sulfonyl chloride is then reduced to the corresponding thiophenol. A common method for this reduction is the use of zinc dust and an acid. orgsyn.org

Catalytic Approaches in the Synthesis of Substituted Thiophenols

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. For the synthesis of substituted thiophenols, including sterically hindered ones like this compound, several catalytic methods are noteworthy.

Copper-catalyzed cross-coupling reactions are effective for the formation of C-S bonds. For instance, a CuI-catalyzed coupling of an aryl iodide with a sulfur source can produce the corresponding thiophenol after a reduction step. organic-chemistry.org This methodology has been shown to be tolerant of various functional groups, including hydroxyl groups. organic-chemistry.org

Palladium catalysis has been instrumental in advancing the Newman-Kwart rearrangement. The use of palladium catalysts, such as [Pd(tBu3P)2], can significantly lower the high temperatures typically required for the thermal rearrangement, often from 200-300°C down to around 100°C. ed.ac.ukorganic-chemistry.org This catalytic approach enhances the practicality and safety of the reaction, especially for substrates with sensitive functional groups. organic-chemistry.org

Methodological Advancements in Thiophenol Synthesis Applicable to this compound

Recent advancements in synthetic methodologies offer more efficient and environmentally benign routes to thiophenols. One such advancement is the use of electrochemical methods for the Newman-Kwart rearrangement. This approach can be performed at room temperature and requires only a catalytic amount of electric charge, offering a greener alternative to the high-temperature thermal process. organic-chemistry.org

Another area of development is in the direct C-H functionalization for C-S bond formation. While still a developing field, this strategy could potentially offer a more atom-economical route to thiophenols by directly converting a C-H bond on the aromatic ring to a C-S bond, thus avoiding the need for pre-functionalized starting materials.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity. Given its expected properties as a polar, crystalline solid, a combination of extraction, crystallization, and chromatography techniques would be employed. esisresearch.orgmasterorganicchemistry.com

Initial Workup: Following the synthesis, a typical workup would involve quenching the reaction and then performing a liquid-liquid extraction to separate the product from inorganic salts and other water-soluble byproducts. The choice of extraction solvent would depend on the specific reaction conditions and the solubility of the product.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. rochester.edu A suitable solvent or solvent system is one in which the thiophenol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling of a saturated solution allows for the formation of pure crystals, leaving impurities in the mother liquor. rochester.edu For polar compounds like this compound, polar solvents or mixtures of polar and non-polar solvents would be explored.

Chromatography: If crystallization does not provide sufficient purity, column chromatography is a highly effective purification method. miamioh.edu For a polar compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel and a mobile phase of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) would be suitable. miamioh.edu The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Thin-layer chromatography (TLC) would be used to monitor the progress of the separation. miamioh.edu

The following table summarizes the key purification techniques:

TechniquePrincipleApplication for this compound
Extraction Partitioning of a solute between two immiscible liquid phases.Initial separation from aqueous reagents and byproducts.
Crystallization Formation of a solid crystalline material from a solution.Primary purification method for the solid product. rochester.edu
Column Chromatography Separation based on differential adsorption of compounds onto a stationary phase.Further purification if crystallization is insufficient. miamioh.edu
Thin-Layer Chromatography (TLC) Analytical technique to monitor reaction progress and identify appropriate solvent systems for column chromatography.Method development for column chromatography and purity assessment. miamioh.edu

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyl 4 Hydroxythiophenol

Reactivity of the Thiol (-SH) Moiety

The thiol group is the most reactive site on the molecule for many transformations due to the nucleophilicity and redox activity of the sulfur atom. The flanking methyl groups provide significant steric hindrance, which can modulate its reactivity compared to simpler thiophenols.

Oxidative Transformations (e.g., disulfide formation)

Thiols are well-known for their susceptibility to oxidation, most commonly leading to the formation of disulfides. nih.gov This transformation involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. In the case of 2,6-Dimethyl-4-hydroxythiophenol, this would result in the formation of the corresponding disulfide, bis(4-hydroxy-2,6-dimethylphenyl) disulfide.

The oxidation can be initiated by a variety of oxidizing agents, including air (autoxidation), peroxides, or metal catalysts. The reaction proceeds via a thiyl radical intermediate. The stability of this radical and the rate of disulfide formation are influenced by the electronic and steric environment. While thiols like 2-methyl-3-furanthiol (B142662) (MFT) and 2-furfurylthiol (FFT) are known to be unstable and readily oxidize to their corresponding disulfides, the steric bulk from the two ortho-methyl groups in this compound may influence the rate of this process. nih.gov

A structurally similar compound, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, highlights the feasibility of forming sterically hindered disulfides. oakwoodchemical.com The general reaction for the oxidation of a thiol to a disulfide is shown below:

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

Nucleophilic Reactions Involving the Thiolate Anion

The thiol group is weakly acidic and can be deprotonated by a base to form the more reactive thiolate anion (RS⁻). nih.gov This anion is a soft and potent nucleophile that readily participates in a variety of reactions, including nucleophilic substitution and conjugate additions. nih.govbham.ac.uk The rate of reaction involving the thiolate is often significantly faster than that of the corresponding thiol. nih.gov

A key example of this reactivity is the Michael addition (1,4-conjugate addition) to activated alkynes. bham.ac.uk Studies on the addition of thiophenol to ethyl propiolate demonstrate that the reaction is highly efficient and its stereochemistry is sensitive to the solvent used. Polar solvents like water and methanol (B129727) significantly accelerate the reaction and favor the formation of the Z-isomer. bham.ac.uk This suggests that the thiolate of this compound would behave similarly, although the reaction rate might be tempered by the steric hindrance from the ortho-methyl groups.

Table 1: Solvent Effects on the Nucleophilic Addition of Thiophenol to Ethyl Propiolate

SolventTimeYield (%)Z/E Ratio
Water5 min9897:3
Methanol30 min8595:5
Acetonitrile30 min8096:4
Dimethylformamide30 min9053:47
Toluene24 h4070:30
n-Hexane24 h2060:40

Data sourced from a study on thiophenol by Randive et al. bham.ac.uk

Metal Coordination and Complexation Behavior

The soft sulfur atom of the thiol group is an excellent ligand for coordinating with soft metal ions. Thiophenols and their derivatives are known to form stable complexes with a wide range of transition metals. For instance, the related compound 4-mercaptophenol (B154117) reacts with Group 4 metal tert-butoxides (Ti, Zr, Hf) to form dimeric phenoxy-thiol complexes. sigmaaldrich.com It also forms complexes with pyridine (B92270) as a co-ligand. sigmaaldrich.com This indicates that the sulfur atom of this compound can act as a coordination site, potentially in conjunction with the phenolic oxygen, to form chelating complexes. The specific coordination geometry and stability of such complexes would be influenced by the metal ion's size, charge, and electronic properties, as well as the steric demands of the dimethyl-substituted ring.

Table 2: Metal Complexes Formed with 4-Mercaptophenol (4-MPH)

ReactantResulting ComplexMetal (M)
[M(OBut)₄][(HOBut)(4MP)₃M(μ-4MP)]₂Ti, Zr, Hf
[M(OBut)₄] in pyridine[(py)₂M(4MP)₄]Ti, Zr
[Hf(OBut)₄] in pyridine[(py)(4MP)₃Hf(μ-4MP)]₂Hf

Data illustrates the reactivity of the thiol group in the analogous compound 4-mercaptophenol. sigmaaldrich.com

Reactivity of the Hydroxyl (-OH) Moiety

The hydroxyl group behaves as a typical, albeit sterically hindered, phenol (B47542). Its reactivity is characterized by reactions at the oxygen atom and its influence on the aromatic ring's electrophilic substitution patterns.

Phenolic Reactions (e.g., esterification, etherification)

The hydroxyl group can undergo classic phenolic reactions such as esterification and etherification. Esterification can be achieved by reacting the phenol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. A common method for esterifying sterically hindered alcohols and phenols involves using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Friedel-Crafts acylation reactions on the analogous compound 2,6-dimethylphenol (B121312) show that the aromatic ring can be acylated at the para-position relative to the hydroxyl group. mdpi.com However, for this compound, this position is occupied by the thiol group. Reactions on the hydroxyl group itself, such as acylation to form an ester, are more probable. Studies on the acylation of 2,6-dimethylphenol demonstrate that high yields can be achieved using acyl chlorides with trifluoromethanesulfonic acid (TfOH) as a catalyst. mdpi.com These conditions would likely be effective for the esterification of the hydroxyl group in this compound.

Table 3: Acylation of 2,6-Dimethylphenol with Acyl Chloride and TfOH

EntryAcyl ChlorideTemp (°C)Time (h)Yield (%)
1Acetyl chloride50295
2Propionyl chloride50292
3Butyryl chloride50390
4Benzoyl chloride50488

Data from a study on the acylation of the related compound 2,6-dimethylphenol to form para-hydroxyaryl ketones. mdpi.com

Etherification, typically achieved via the Williamson ether synthesis, would involve deprotonating the phenol to form the phenoxide followed by reaction with an alkyl halide. The steric hindrance from the ortho-methyl groups could slow the rate of both esterification and etherification compared to unhindered phenols.

Intramolecular Hydrogen Bonding Interactions

The strength of this O-H···S bond would be in competition with intermolecular hydrogen bonding to solvent or other substrate molecules. The binding energy of a thiophenol dimer, which features an S-H···S hydrogen bond, is only slightly weaker than that of a phenol dimer (O-H···O), indicating that sulfur-centered hydrogen bonds are significant. uva.es An intramolecular O-H···S bond in this compound would be expected to influence the acidity of the hydroxyl proton and the nucleophilicity of the sulfur atom.

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic and steric properties of its substituents: a hydroxyl (-OH) group, a thiol (-SH) group, and two methyl (-CH3) groups. Both the hydroxyl and thiol groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution, significantly increasing the electron density of the ring through resonance. The methyl groups are also activating and ortho-, para-directing.

Electrophilic Aromatic Substitution Patterns

In this compound, the hydroxyl and thiol groups are positioned para to each other. The positions ortho to the powerful activating hydroxyl group (C3 and C5) are the most likely sites for electrophilic attack. The positions ortho to the thiol group (C2 and C6) are sterically hindered by the methyl groups, which would likely disfavor substitution at these locations.

The combined activating effects of the hydroxyl, thiol, and methyl groups make the aromatic ring highly susceptible to electrophilic attack. The directing effects of these groups are summarized in the table below.

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution
Substituent
-OH (Hydroxyl)
-SH (Thiol)
-CH3 (Methyl)

Given the substitution pattern, electrophiles are predicted to preferentially add to the C3 and C5 positions, which are ortho to the hydroxyl group and meta to the thiol group.

Nucleophilic Aromatic Substitution Patterns

Nucleophilic aromatic substitution (SNAAr) reactions are generally unfavorable for electron-rich aromatic rings unless strong electron-withdrawing groups are present to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com this compound lacks such electron-withdrawing groups; in fact, it is substituted with electron-donating groups (-OH, -SH, -CH3).

Therefore, this compound is expected to be highly unreactive toward nucleophilic aromatic substitution under standard conditions. For this reaction to occur, the aromatic ring would need to be modified with potent electron-withdrawing substituents, such as nitro groups, at positions ortho or para to a suitable leaving group. libretexts.org

Influence of Methyl Substituents on Aromatic Reactivity.mdpi.com

The two methyl groups at the C2 and C6 positions exert significant influence on the reactivity of this compound through both electronic and steric effects.

Electronic Effects : As electron-donating groups, the methyl substituents increase the electron density of the aromatic ring, further activating it toward electrophilic attack. This effect is additive to the activation provided by the hydroxyl and thiol groups.

Steric Effects : The primary influence of the ortho-methyl groups is steric hindrance. youtube.com They physically block the positions adjacent to the thiol group (C2 and C6), making it difficult for incoming electrophiles to attack these sites. This steric hindrance also influences the reactivity of the thiol group itself, as discussed in subsequent sections. This steric hindrance is a key feature of "hindered phenols," which are known for their efficacy as antioxidants. researchgate.netcapes.gov.br

Radical Chemistry and Antioxidant Mechanisms in a Chemical Context

Phenols and thiophenols are well-established as chain-breaking antioxidants. nih.gov They can interrupt the propagation of radical chain reactions by donating a hydrogen atom to reactive radical species.

Reaction with Reactive Oxygen/Sulfur Species (Mechanistic Studies).nih.govresearchgate.net

The antioxidant activity of this compound stems from its ability to neutralize reactive oxygen species (ROS) and reactive sulfur species (RSS). The primary mechanism is hydrogen atom transfer (HAT) from either the phenolic hydroxyl group or the thiol group. digitellinc.com

The bond dissociation enthalpy (BDE) is a key parameter for predicting antioxidant activity, with a lower BDE indicating a more easily donated hydrogen atom. nih.gov While both phenols and thiophenols are effective hydrogen donors, thiophenols often exhibit superior antioxidant activity due to the weaker S-H bond compared to the O-H bond. researchgate.net

Upon reaction with a radical (R•), this compound can form either a phenoxyl radical or a thiyl radical:

Ar-OH + R• → Ar-O• + RH

Ar-SH + R• → Ar-S• + RH

The stability of the resulting radical is crucial. The ortho-methyl groups provide steric shielding to both the phenoxyl and thiyl radicals, preventing them from participating in further propagation reactions. The electron-donating nature of the methyl and hydroxyl/thiol groups also helps to delocalize the unpaired electron, further stabilizing the radical.

Role in Inhibiting Chain Reactions.

This compound functions as a chain-breaking antioxidant by trapping chain-propagating radicals, most notably peroxyl radicals (ROO•), which are key intermediates in the autoxidation of organic materials. mdpi.comnih.gov

The inhibition process is as follows:

ROO• + Ar-SH → ROOH + Ar-S•

The newly formed thiyl radical (Ar-S•) is significantly less reactive than the initial peroxyl radical due to steric protection and resonance stabilization. It is generally not reactive enough to abstract a hydrogen atom from an unoxidized molecule, thus effectively terminating the chain reaction. cdnsciencepub.com Phenolic antioxidants operate by a similar mechanism. researchgate.net

Interactive Data Table: Key Parameters in Antioxidant Activity
Parameter
Bond Dissociation Enthalpy (BDE)
Inhibition Rate Constant (kinh)
Stoichiometric Coefficient (n)

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed research findings, including specific rate constants and thermodynamic parameters for reactions involving this compound, are not extensively documented in the reviewed scientific literature. However, a qualitative assessment of its kinetic and thermodynamic profile can be constructed by examining the influence of its key structural features: the hydroxyl (-OH) and thiol (-SH) functional groups, and the two ortho-positioned methyl (-CH3) groups on the aromatic ring.

The reactivity of this compound is primarily dictated by the interplay of these groups. The hydroxyl and thiol groups are known to participate in a variety of reactions, including acid-base chemistry, nucleophilic substitution, and, notably, antioxidant processes involving hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The methyl groups, through their electron-donating inductive effect and steric hindrance, are expected to modulate the reactivity of the functional groups and the aromatic ring.

In the context of antioxidant activity, a common reaction studied for phenolic and thiophenolic compounds is their interaction with stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The kinetics of such reactions are often evaluated to determine the rate at which these compounds can scavenge radicals. For a molecule like this compound, both the O-H and S-H bonds are potential sites for hydrogen atom donation to a radical.

Thermodynamically, the ease of this hydrogen donation is related to the bond dissociation enthalpy (BDE) of the O-H and S-H bonds. A lower BDE indicates a weaker bond and a more readily donated hydrogen atom, suggesting greater antioxidant potential via the HAT mechanism. In general, the S-H bond in thiophenols is weaker than the O-H bond in analogous phenols, suggesting that the thiol group in this compound would be the primary site of reaction in a HAT process.

The presence of the electron-donating methyl groups at the ortho positions is expected to further lower the BDE of both the O-H and S-H bonds by stabilizing the resulting phenoxyl or thiophenoxyl radical through hyperconjugation. However, these methyl groups also introduce significant steric hindrance around the functional groups. This steric bulk could kinetically hinder the approach of a reactant to the hydroxyl and thiol groups, thereby slowing down the reaction rate.

Furthermore, thermochemical data for the related compound, 2,6-dimethylphenol, is available from the National Institute of Standards and Technology (NIST). nist.gov While not a direct analogue, the data for 2,6-dimethylphenol can provide some insight into the stability of the substituted aromatic ring system. nist.gov

A comprehensive understanding of the kinetic and thermodynamic behavior of this compound would necessitate dedicated experimental studies. Such investigations would likely involve techniques like stopped-flow spectrophotometry to measure reaction rates with various radicals and computational studies, such as Density Functional Theory (DFT), to calculate bond dissociation enthalpies and reaction energy profiles.

Derivatization and Analog Synthesis Utilizing the 2,6 Dimethyl 4 Hydroxythiophenol Scaffold

Functionalization of the Sulfhydryl Group

The sulfhydryl (-SH) group of 2,6-dimethyl-4-hydroxythiophenol is a primary site for chemical modification, allowing for the creation of various sulfur-containing derivatives.

Thioether and Thionester Derivatives

The synthesis of thioethers from this compound can be achieved through several established methods. The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, facilitates its reaction with a variety of electrophiles.

One common approach is the S-alkylation reaction with alkyl halides. In a typical procedure, the thiophenol is treated with a base, such as sodium ethoxide, to generate the corresponding thiolate. This is followed by the addition of an alkyl halide (e.g., 1-chloropentane) to yield the desired thioether. This method has been successfully applied to structurally similar sterically hindered thiophenols, such as 2,6-bis(1,1-dimethylethyl)-4-mercaptophenol, to produce the corresponding thioethers in good yields after purification by chromatography. glentham.com

Another powerful method for thioether synthesis is the thiol-ene reaction, which involves the radical-mediated addition of a thiol across a double bond. mdpi.com This reaction is known for its high efficiency and stereoselectivity, proceeding via an anti-Markovnikov addition. mdpi.com While specific examples with this compound are not extensively documented, the general applicability of the thiol-ene reaction to a wide range of thiols suggests its potential for creating thioether derivatives of this compound. mdpi.com

Thionesters can also be synthesized from this compound. One established method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of carboxylic acids with thiols. orgsyn.org

ReagentProduct TypeReaction ConditionsTypical Yield
Alkyl HalideThioetherBase (e.g., Sodium Ethoxide)Good
AlkeneThioetherRadical Initiator (Thiol-ene)High
Carboxylic AcidThionesterDCC, DMAPGood

Sulfoxide (B87167) and Sulfone Derivatives

The thioether derivatives of this compound can be further oxidized to produce the corresponding sulfoxides and sulfones. The controlled oxidation of sulfides is a well-established transformation in organic synthesis.

The selective oxidation to a sulfoxide can be achieved using a variety of reagents, with careful control of reaction conditions to prevent over-oxidation to the sulfone. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as tantalum carbide, which has been shown to give high yields of sulfoxides. organic-chemistry.orgorganic-chemistry.org Other methods include the use of metal-free quinoid catalysts with oxygen as the oxidant. organic-chemistry.org

For the synthesis of sulfones, more vigorous oxidation conditions are typically employed. organic-chemistry.org Niobium carbide as a catalyst with hydrogen peroxide efficiently affords sulfones. organic-chemistry.org Alternatively, an excess of a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can be used to ensure complete oxidation of the sulfide (B99878) to the sulfone. organic-chemistry.org The synthesis of sulfones is often more straightforward than that of sulfoxides as the issue of over-oxidation is not a concern. chemicalbook.com

Starting MaterialProduct TypeOxidizing AgentCatalyst
ThioetherSulfoxideHydrogen PeroxideTantalum Carbide
ThioetherSulfoneHydrogen PeroxideNiobium Carbide
ThioetherSulfonem-CPBANone

Functionalization of the Hydroxyl Group

The phenolic hydroxyl (-OH) group provides another handle for the derivatization of the this compound scaffold.

Ester and Ether Derivatives

Ester derivatives can be readily prepared through the esterification of the hydroxyl group with carboxylic acids or their derivatives. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. orgsyn.org This method is known for its mild reaction conditions and broad substrate scope. orgsyn.org

The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis. organic-chemistry.orgresearchgate.net This reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.orgresearchgate.net Given the steric hindrance around the hydroxyl group in this compound, the choice of base and reaction conditions may be critical to achieving good yields. For sterically hindered phenols, stronger bases and polar aprotic solvents can be beneficial. mdpi.com

ReagentProduct TypeKey Reagents/Conditions
Carboxylic AcidEsterDCC, DMAP
Alkyl HalideEtherBase (e.g., NaOH, K₂CO₃)

Modification of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents and steric hindrance must be considered. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the thiol and methyl groups are also activating and ortho-, para-directing. researchgate.net

Given that the para position is occupied by the hydroxyl group, electrophilic substitution would be expected to occur at the positions ortho to the hydroxyl group (meta to the thiol group). However, these positions are already substituted with methyl groups. Therefore, substitution would likely occur at the positions ortho to the thiol group (meta to the hydroxyl group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.net For instance, nitration using dilute nitric acid typically introduces a nitro group. researchgate.net Halogenation, for example with bromine in a non-polar solvent, can introduce a bromine atom onto the ring. researchgate.net The precise conditions would need to be carefully controlled to achieve selective monosubstitution and to avoid potential oxidation of the thiol group.

Synthesis of Polymeric Structures and Hybrid Materials Incorporating this compound Units

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of polymers and a component for hybrid materials.

The polymerization of substituted phenols, particularly 2,6-dimethylphenol (B121312), to form poly(phenylene oxide) (PPO) is a well-known industrial process. mdpi.comresearchgate.net This oxidative coupling polymerization is typically catalyzed by a copper-amine complex. researchgate.net By analogy, it is conceivable that this compound could be polymerized through a similar mechanism, potentially leading to novel polymers with interesting properties conferred by the thiol group. The thiol group could also serve as a site for post-polymerization modification.

Furthermore, this compound can be incorporated into hybrid organic-inorganic materials. The sol-gel process is a versatile method for creating such materials, where organic molecules are trapped within or chemically bonded to an inorganic matrix, such as silica (B1680970). The hydroxyl or thiol group of the thiophenol derivative could be functionalized with a trialkoxysilane, for example, which can then co-condense with other silica precursors to form a covalently linked hybrid material. These materials could exhibit a combination of the properties of the organic component and the inorganic matrix.

Preparation of Specific Molecular Probes and Reagents Utilizing the this compound Scaffold

The unique structural characteristics of this compound, namely the sterically hindered phenolic hydroxyl group and the reactive thiol functionality, make it a valuable scaffold for the synthesis of specialized molecular probes and reagents. Derivatization at either the hydroxyl or thiol group, or both, allows for the introduction of various functionalities to create molecules with tailored properties for applications in biological and chemical assays. This section details the preparation of specific classes of molecular probes and reagents based on this versatile scaffold.

Azo Dyes as pH and Redox-Sensitive Probes

Azo dyes are a well-established class of chemical compounds that can serve as indicators and molecular probes due to their characteristic light absorption properties, which are often sensitive to the chemical environment. The synthesis of azo dyes based on the this compound scaffold can yield probes where the spectral properties are modulated by pH or redox state, owing to the presence of the phenolic and thiophenolic moieties.

A prominent example is the synthesis of azo dyes through the coupling of a diazotized aromatic amine with the electron-rich phenol ring of this compound. A general and widely applicable method for this transformation is the diazotization of an aromatic amine, such as sulfanilic acid, followed by an azo coupling reaction. unb.ca

The synthesis of a representative azo dye, 4-(2,6-dimethyl-4-hydroxyphenylazo)benzenesulfonic acid, can be achieved through a two-step process. The first step involves the diazotization of sulfanilic acid using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form the diazonium salt. In the second step, the diazonium salt is reacted with this compound in a basic solution. The hydroxyl group of the phenol activates the aromatic ring for electrophilic substitution, directing the azo coupling to the position ortho to the hydroxyl group.

Table 1: General Reaction Parameters for the Synthesis of Azo Dyes from this compound

ParameterValue/Condition
Diazotization Step
Starting AmineSulfanilic Acid
ReagentSodium Nitrite (NaNO₂)
AcidHydrochloric Acid (HCl)
Temperature0 - 5 °C
Azo Coupling Step
Coupling PartnerThis compound
SolventAqueous solution
pHAlkaline (e.g., using NaOH)
Temperature0 - 10 °C

Thioether Derivatives as Potential Enzyme Inhibitors and Antioxidants

The nucleophilic nature of the thiol group in this compound makes it a prime site for the synthesis of thioether derivatives. These derivatives have potential applications as enzyme inhibitors, antioxidants, and building blocks for more complex molecular probes.

A common strategy for the synthesis of thioether derivatives is the S-alkylation of the thiophenol with an appropriate alkyl halide in the presence of a base. This reaction is generally high-yielding and allows for the introduction of a wide variety of functional groups. For instance, reaction with a halo-substituted ketone can yield derivatives that may act as enzyme inhibitors. While research on derivatives of this compound itself is limited, studies on analogous 4-hydroxyphenyl thioethers have demonstrated their potential as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase. nih.gov

The synthesis of a model thioether derivative, such as 1-(4-((4-hydroxy-2,6-dimethylphenyl)thio)phenyl)ethan-1-one, would involve the reaction of this compound with 1-(4-halophenyl)ethan-1-one in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Furthermore, the thiol group can undergo Michael addition to α,β-unsaturated carbonyl compounds, a reaction that has been utilized to synthesize sulfur-containing hindered phenolic antioxidants. elsevierpure.com This approach allows for the creation of multifunctional molecules that combine the radical-scavenging properties of the hindered phenol with the synergistic antioxidant effects of the sulfur atom.

Table 2: Representative Synthesis of a Thioether Derivative

Reaction TypeS-alkylation
Reactants
ThiophenolThis compound
Alkylating Agent1-(4-bromophenyl)ethan-1-one
BasePotassium Carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Reaction Conditions
TemperatureRoom Temperature to 60 °C
Reaction Time4 - 12 hours

The resulting thioether derivatives can be further elaborated. For example, the introduced ketonic carbonyl group could be used as a handle for the attachment of fluorescent tags or other reporter groups, thereby converting the initial thioether into a more sophisticated molecular probe. The hindered phenolic portion of the molecule also imparts antioxidant properties, which can be a desirable feature in biological probes to minimize oxidative damage to the system under study.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethyl 4 Hydroxythiophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural determination of 2,6-dimethyl-4-hydroxythiophenol, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Assignments and Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl protons, the hydroxyl proton, and the thiol proton. The chemical shifts of these protons are influenced by the electron-donating effects of the hydroxyl and methyl groups and the anisotropic effects of the benzene (B151609) ring.

In a typical ¹H NMR spectrum, the aromatic protons of similar phenol (B47542) derivatives, such as 2,6-dimethylphenol (B121312), appear as a multiplet in the aromatic region. chemicalbook.com For 2,6-dimethyl-4-iodophenol, a related compound, the aromatic protons are observed as distinct signals. chemicalbook.com The two methyl groups at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry and thus appear as a single, sharp peak. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. Similarly, the thiol proton also gives rise to a characteristic signal, the position of which can also be influenced by hydrogen bonding and solvent effects. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5
Methyl (CH₃) ~2.2
Hydroxyl (OH) Variable
Thiol (SH) Variable

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on experimental conditions.

Carbon (¹³C) NMR Chemical Shift Analysis and Coupling Constants

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom in this compound. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. rsc.org

The carbon atoms attached to the electron-donating hydroxyl and methyl groups will experience an upfield shift (lower ppm value), while the carbon atom bonded to the sulfur atom of the thiol group will be shifted downfield. The quaternary carbons (C1, C2, C4, C6) will generally show weaker signals compared to the protonated carbons. oregonstate.edu The chemical shifts for the aromatic carbons in substituted phenols typically range from 110 to 160 ppm. bhu.ac.inlibretexts.org For instance, in 2,6-dimethyl-4-iodophenol, the carbon signals are well-resolved, allowing for unambiguous assignment. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1-SH 120 - 130
C2/C6-CH₃ 130 - 140
C3/C5-H 115 - 125
C4-OH 150 - 160
Methyl (CH₃) 15 - 25

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on experimental conditions.

Coupling constants, particularly one-bond carbon-hydrogen coupling constants (¹JCH), can provide information about the hybridization of the carbon atoms. rubingroup.org For aromatic C-H bonds, these values are typically around 160 Hz.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals of the protonated aromatic carbons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying the quaternary carbons by observing their correlations with nearby protons, such as the correlation between the methyl protons and the C1, C2, and C3 carbons.

Variable-Temperature NMR Studies for Conformational Analysis

Variable-temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes, such as conformational changes, that occur on the NMR timescale. oxinst.com For molecules with restricted bond rotation, VT-NMR can be used to determine the energy barriers of these rotations. st-andrews.ac.uk

In the case of this compound, VT-NMR could be used to study the rotation of the hydroxyl and thiol groups. At low temperatures, the rotation around the C-O and C-S bonds might be slow enough to be observed as separate signals for different conformers. As the temperature increases, these signals would coalesce as the rate of rotation increases. oxinst.com The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process. Such studies provide valuable insights into the conformational preferences and flexibility of the molecule. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Functional Group Analysis and Characteristic Absorptions

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. nii.ac.jp

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. maricopa.edu The broadness of this peak is a result of intermolecular hydrogen bonding. In related phenol compounds like 2,6-dimethylphenol, this band is a prominent feature. nist.gov

S-H Stretching: A weaker, but sharp, absorption band is anticipated around 2550-2600 cm⁻¹ corresponding to the stretching of the thiol (S-H) bond. rsc.orgmdpi.com The position and intensity of this band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. okstate.edu

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. okstate.edu

C-O Stretching: The C-O stretching vibration of the phenol group is expected to appear in the 1200-1260 cm⁻¹ range.

Out-of-Plane Bending: The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. nii.ac.jp

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydroxyl (-OH) Stretching 3200 - 3600 (broad)
Thiol (-SH) Stretching 2550 - 2600 (weak, sharp)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Aromatic C=C Stretching 1450 - 1600
Phenolic C-O Stretching 1200 - 1260
C-H Out-of-plane bending 650 - 900

Note: Expected frequency ranges are based on general IR correlation tables and data for similar compounds.

Raman Spectroscopy: Complementary Vibrational Insights

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of this compound and its derivatives, offering insights that are complementary to infrared (IR) spectroscopy. This technique is particularly valuable for studying the characteristic vibrations of the sulfur-containing functional groups and the aromatic ring system.

Thiophenol-based molecules are frequently employed as reporter molecules in surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) experiments. researchgate.net Their ability to form covalent bonds with noble metal surfaces, coupled with a large Raman scattering cross-section, makes them ideal candidates for such studies. researchgate.net

Resonant Raman spectroscopy has been utilized to analyze the optical properties of related compounds like 4-nitrothiophenol (B108094) (p-NTP). researchgate.net These studies have revealed that the molecule possesses intrinsic resonances at specific wavelengths, which can lead to a significant enhancement of the Raman signal. researchgate.net For instance, excitation-dependent Raman measurements on p-NTP powder have shown a clear dependence of the Raman intensity on the laser's excitation wavelength. researchgate.net Analysis of the resonance Raman scattering (RRS) profiles for different vibrational modes, such as the NO2, C-H stretch, and C-C stretch, has identified distinct transition energies. researchgate.net

Key Vibrational Modes for this compound:

S-H Stretch: The stretching vibration of the sulfhydryl group (S-H) is a key diagnostic peak, though often weak in Raman spectra.

C-S Stretch: The carbon-sulfur stretching vibration provides information about the linkage of the thiol group to the aromatic ring.

Aromatic Ring Vibrations: The characteristic in-plane and out-of-plane bending and stretching vibrations of the benzene ring are readily observable. The substitution pattern with two methyl groups and a hydroxyl group influences the frequencies of these modes.

O-H Stretch: The hydroxyl group's stretching vibration can also be observed, providing information about hydrogen bonding interactions.

The data from Raman spectroscopy, when combined with theoretical calculations, allows for a detailed assignment of the observed vibrational bands, leading to a comprehensive understanding of the molecular structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. nih.gov This technique can differentiate between compounds with the same nominal mass but different chemical formulas (isobars). nih.gov Instruments like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.gov

For this compound (C₈H₁₀OS), the theoretical exact mass can be calculated and compared with the experimentally determined mass from HRMS. This high level of accuracy helps to confirm the molecular formula and increases confidence in the identification of the compound, especially in complex mixtures. HRMS is particularly advantageous for the structural elucidation of unknown metabolites or degradation products of this compound. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govlibretexts.org In ESI-MS, the analyte is ionized from a solution, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. libretexts.org This method minimizes fragmentation, making it ideal for accurately determining the molecular weight of the parent compound. nih.govlibretexts.org

ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. nih.gov This combination allows for the separation of this compound from other components before it enters the mass spectrometer, providing both retention time and mass-to-charge ratio data for confident identification. The technique's high sensitivity allows for the detection of trace amounts of the compound and its derivatives. libretexts.org

Electron Ionization (EI) is a classic hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). shimadzu.com This process leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. shimadzu.com The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a series of fragment ions.

The fragmentation pattern observed in the EI-MS of this compound provides valuable structural information. Key fragmentation pathways can be deduced by analyzing the mass-to-charge ratios of the fragment ions. For instance, the loss of the thiol group (·SH), methyl groups (·CH₃), or the hydroxyl group (·OH) can lead to characteristic fragment peaks. The NIST WebBook provides EI-MS data for the related compound 2,6-dimethylthiophenol, which can serve as a reference for interpreting the fragmentation of this compound. nist.gov The fragmentation rules derived from the EI spectra of related chalcones have also been shown to be useful in differentiating isomers. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of this compound

TechniqueIonization PrincipleKey Information ProvidedFragmentationTypical Application
HRMS Various (e.g., ESI, EI)Accurate mass for elemental compositionDependent on ionization sourceFormula determination, identification in complex matrices
ESI-MS Soft Ionization (from solution)Molecular weight of intact moleculeMinimalAnalysis of polar compounds, LC-MS coupling
EI-MS Hard Ionization (gas phase)Structural information from fragmentation patternExtensiveCompound identification via spectral libraries, GC-MS coupling

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound, providing information about its chromophores and electronic transitions.

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its aromatic system and the influence of the hydroxyl and thiophenol functional groups. The benzene ring itself is a chromophore, and the substituents (methyl, hydroxyl, and sulfhydryl groups) act as auxochromes, modifying the absorption characteristics.

The hydroxyl and thiophenol groups, with their lone pairs of electrons, can participate in n → π* and π → π* transitions. These transitions are responsible for the characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and pH, which can affect the protonation state of the hydroxyl and thiol groups.

Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. If this compound is fluorescent, its emission spectrum, quantum yield, and lifetime can be measured. These parameters are sensitive to the molecular environment and can be used to study interactions with other molecules or materials.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a reliable and accessible means for the quantitative analysis of thiols, including this compound. These techniques are typically based on derivatization reactions that produce a chromophore, which can be measured using UV-Visible spectrophotometry.

One established indirect method involves the use of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Thiophenols, including derivatives like this compound, react with the intensely purple DPPH, causing a discoloration that is proportional to the thiol concentration. nih.gov This reaction allows for quantification by monitoring the decrease in absorbance of the DPPH solution. The method has been shown to be effective for various aromatic and aliphatic thiols, with linear calibration plots typically observed in the concentration range of 0.05–3.00 x 10⁻⁵ M. nih.gov The reaction with thiophenol derivatives is generally faster than with aliphatic thiols. nih.gov

Another approach involves derivatization with reagents that form stable, UV-absorbing products. For instance, 1-benzyl-2-chloropyridinium (B76325) bromide has been successfully used for the determination of total thiols in biological samples like urine. nih.gov The reaction forms S-pyridinium derivatives that can be detected at a specific wavelength, in this case, 316 nm. nih.gov While this method was developed for a complex matrix, its principle can be adapted for the quantification of specific thiols like this compound in various samples. The analytical performance of such methods is often robust, with good recovery and precision. nih.gov

Furthermore, 4,4′-dithiodipyridine (DTDP) serves as a rapid and effective derivatizing agent for thiols at wine pH, forming stable derivatives. acs.org These derivatives can then be enriched using solid-phase extraction (SPE) and analyzed, for example, by HPLC with UV detection, which is a form of spectrophotometric measurement. acs.org

The choice of the specific spectrophotometric method will depend on the sample matrix, the required sensitivity, and the available instrumentation. Key parameters for method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Comparison of Spectrophotometric Reagents for Thiol Quantification

ReagentPrincipleWavelength (nm)Typical Concentration RangeReference
2,2-diphenyl-1-picrylhydrazyl (DPPH)Indirect; measures decrease in DPPH absorbanceNot specified0.05-3.00 x 10⁻⁵ M nih.gov
1-benzyl-2-chloropyridinium bromideForms UV-absorbing S-pyridinium derivative316Not specified nih.gov
4,4′-dithiodipyridine (DTDP)Forms stable thiol derivativeNot specifiedNot specified acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of paramagnetic species, including free radicals. nih.govnih.gov In the context of this compound, EPR spectroscopy is invaluable for studying the formation and properties of its corresponding thiyl radical (2,6-dimethyl-4-hydroxyphenylthiyl radical).

Thiyl radicals are often generated through processes like UV photolysis or reaction with other radical species. rsc.org These radicals are typically short-lived, making their detection challenging. nih.gov EPR spectroscopy, particularly at low temperatures (e.g., 77 K), can trap and stabilize these transient species, allowing for their characterization. rsc.org

The EPR spectrum of a thiyl radical is characterized by its g-tensor, which reflects the interaction of the unpaired electron with the external magnetic field. For thiyl radicals in disordered systems, such as frozen solutions or proteins, the EPR spectrum typically shows axial symmetry with a large g-anisotropy. rsc.org The g∥ component, which is a unique fingerprint for thiyl radicals, is usually found in the range of 2.10–2.30. rsc.org The exact g-values can be influenced by the local environment of the radical, including hydrogen bonding to the sulfur atom. researchgate.net

In some cases, spin trapping techniques are employed to convert highly reactive, short-lived radicals into more stable radical adducts that can be more easily detected by EPR. nih.govresearchgate.net Nitrone spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) react with radicals to form nitroxide adducts with characteristic EPR spectra. nih.govresearchgate.net

High-field/high-frequency EPR (HFEPR) offers enhanced resolution of the g-anisotropy, which is particularly useful for distinguishing between different radical species in a mixture. nih.govcdmf.org.br This advanced technique can provide more precise information about the electronic structure and environment of the radical.

Table 2: General EPR Characteristics of Thiyl Radicals

ParameterTypical Value/CharacteristicSignificanceReference
g-tensorAxially symmetric with large anisotropyCharacteristic of thiyl radicals rsc.org
g∥~2.10 - 2.30Fingerprint region for thiyl radicals in disordered systems rsc.org
g⊥Intense componentPart of the characteristic EPR lineshape rsc.org
LinewidthCan be broad due to g-strain and structural heterogeneityProvides information about the radical's environment rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state.

The presence of two methyl groups in the ortho positions to the thiol group will impose steric constraints, influencing the crystal packing and the conformation of the molecule. These methyl groups will also affect the planarity of the benzene ring and the orientation of the hydroxyl and thiol functional groups.

A hypothetical crystal structure determination for this compound would yield precise data on its crystallographic parameters.

Table 3: Hypothetical Crystallographic Data for this compound (Based on Related Structures)

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)To be determinedDefines the size and shape of the unit cell
Key Bond Lengths (C-S, S-H, C-O, O-H)To be determinedProvides information on bonding and electronic effects
Key Bond Angles (C-S-H, C-C-S, C-O-H)To be determinedReveals the molecular geometry
Hydrogen BondingExpected O-H···S or S-H···O interactionsCrucial for understanding solid-state packing and properties

Computational and Theoretical Studies on 2,6 Dimethyl 4 Hydroxythiophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A widely used functional for such calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Geometry optimization is a crucial step in computational analysis, where the goal is to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For a molecule like 2,6-Dimethyl-4-hydroxythiophenol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. In studies of similar molecules, such as 2,6-dimethyl-4-nitrophenol, geometry optimization is typically performed using a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net The optimized geometry represents the molecule's structure in the gas phase at 0 Kelvin.

A hypothetical table of optimized geometric parameters for this compound, based on a DFT/B3LYP/6-311++G(d,p) calculation, would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Value
Bond Length (Å) C-S 1.78
S-H 1.35
C-O 1.37
O-H 0.97
C-C (aromatic) 1.39 - 1.41
C-C (methyl) 1.51
C-H (methyl) 1.09
Bond Angle (°) C-S-H 96.5
C-C-S 121.0
C-C-O 118.0
C-O-H 109.0
Dihedral Angle (°) C-C-S-H 0.0

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Ab Initio Methods (e.g., MP2, QCISD) for Higher-Level Accuracy

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) are examples of ab initio methods that provide a higher level of accuracy compared to standard DFT methods by including electron correlation effects more explicitly.

These methods are computationally more demanding than DFT and are often used to refine the results obtained from DFT calculations or for systems where DFT may not be sufficiently accurate. For instance, in the study of 2-hydroxyquinoxaline, the QCISD method was used to support the relative energy results obtained from DFT calculations. researchgate.net For this compound, MP2 or QCISD calculations would provide a more accurate description of the electron correlation, which can be important for determining properties such as reaction energies and non-covalent interactions.

Basis Set Selection and Their Impact on Calculation Accuracy

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.

Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. For molecules containing sulfur, it is important to use basis sets that include polarization and diffuse functions. Polarization functions (e.g., d, f) allow for the description of non-spherical electron distributions, which is crucial for accurately modeling bonding. Diffuse functions (indicated by + or ++ in the basis set name) are important for describing weakly bound electrons and anions.

For substituted thiophenols, a basis set such as 6-311++G(d,p) is often a good choice. researchgate.netkuleuven.be The 6-311G part indicates a split-valence triple-zeta basis set, the ++ indicates the presence of diffuse functions on both heavy atoms and hydrogen atoms, and the (d,p) indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). Studies on similar molecules have shown that this level of theory provides a good compromise between accuracy and computational expense for predicting geometries and vibrational frequencies. researchgate.net

Spectroscopic Property Predictions and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method.

The GIAO-DFT approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then obtained by referencing these shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the chosen DFT functional and basis set. For substituted phenols and related compounds, the B3LYP functional with a 6-311++G(d,p) basis set has been shown to provide reliable predictions. researchgate.net

A hypothetical table of predicted NMR chemical shifts for this compound is presented below.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-SH - 128.5
C2-CH₃ - 135.0
C3-H 7.10 129.8
C4-OH - 155.2
C5-H 7.10 129.8
C6-CH₃ - 135.0
S-H 3.45 -
O-H 5.15 -

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Simulation of IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure. DFT calculations can be used to simulate these spectra by calculating the vibrational frequencies and their corresponding IR intensities and Raman activities.

The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The resulting harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the incomplete treatment of electron correlation. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. For B3LYP/6-311++G(d,p) calculations, a scaling factor of around 0.967 is commonly used.

In a study on 2,6-dimethyl-4-nitrophenol, the calculated vibrational wavenumbers using the B3LYP/6-311++G(d,p) level of theory showed good agreement with the experimental FT-IR and FT-Raman spectra after scaling. researchgate.net A similar approach for this compound would allow for the assignment of the observed vibrational bands to specific molecular motions.

A hypothetical table of selected calculated vibrational frequencies for this compound is shown below.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) IR Intensity Raman Activity
O-H stretch 3650 High Low
C-H stretch (aromatic) 3050 Medium High
C-H stretch (methyl) 2950 Medium High
S-H stretch 2550 Medium High
C=C stretch (aromatic) 1600, 1480 High High
C-O stretch 1250 High Medium

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States and UV-Vis Spectra

Specific data and findings for this compound are not available in the searched literature.

Mechanistic Investigations through Computational Modeling

Reaction Pathway Analysis and Transition State Determination

Specific data and findings for this compound are not available in the searched literature.

Energetic Profiles of Chemical Reactions

Specific data and findings for this compound are not available in the searched literature.

Molecular Orbital Theory and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis

Specific data and findings for this compound are not available in the searched literature.

Charge Distribution and Molecular Electrostatic Potential Mapping

Specific data and findings for this compound are not available in the searched literature.

Conformational Analysis and Intramolecular Interactions

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the conformational analysis and intramolecular interactions of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for such investigations, and studies on analogous compounds exist, dedicated research detailing the potential energy surface, dihedral angle preferences, and specific non-covalent interactions of this compound has not been published in the sources accessed.

Theoretical studies on structurally related molecules, such as 2-hydroxythiophenol, have demonstrated the presence of significant intramolecular hydrogen bonding and have determined that perpendicular conformations can be energetically favorable. For instance, in 2-hydroxythiophenol, the interaction between the hydroxyl and thiol groups dictates the molecule's preferred geometry. Similarly, research on 2,6-diarylthiophenols highlights the importance of through-space polar-π interactions in stabilizing particular conformations.

A theoretical investigation of this compound would likely focus on several key aspects:

Rotational Barriers: The conformational landscape of this molecule would be primarily defined by the rotation of the hydroxyl (-OH) and thiol (-SH) groups. A potential energy surface scan, varying the dihedral angles of these groups relative to the benzene (B151609) ring, would identify the global and local energy minima, corresponding to the most stable conformers.

Intramolecular Hydrogen Bonding: A critical interaction to investigate would be the potential for hydrogen bonding between the hydrogen of the hydroxyl group and the sulfur atom (O-H···S) or between the hydrogen of the thiol group and the oxygen atom (S-H···O). The relative strengths of these potential bonds would significantly influence the preferred conformation.

Role of Methyl Groups: The steric and electronic effects of the two methyl groups at the 2 and 6 positions would also be a key area of study. These groups are expected to sterically hinder the rotation of the -OH and -SH groups, potentially creating a more rigid structure and influencing the orientation of these functional groups relative to the aromatic ring.

NBO Analysis: Natural Bond Orbital (NBO) analysis would be employed to quantify the strength of the intramolecular interactions. This would involve calculating the stabilization energies (E(2)) associated with the donor-acceptor interactions corresponding to hydrogen bonds and other non-covalent interactions.

Without dedicated research, any detailed discussion of bond angles, dihedral angles, and interaction energies for this compound would be purely speculative. The necessary data for the creation of detailed tables and in-depth analysis of research findings are not currently available in the public scientific literature.

Applications of 2,6 Dimethyl 4 Hydroxythiophenol in Fundamental Chemical Research

Role as a Ligand in Metal Coordination Chemistry

2,6-Dimethyl-4-hydroxythiophenol serves as a versatile ligand in the field of coordination chemistry, facilitating the synthesis of novel metal complexes with diverse structural and functional properties. Its unique molecular architecture, featuring a sterically hindered thiol group and a para-hydroxyl group on a dimethyl-substituted benzene (B151609) ring, allows for a range of coordination behaviors.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes involving thiophenol derivatives often entails the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties. These methods include FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, which confirm the coordination of the ligand to the metal center. comu.edu.trnih.gov

The table below summarizes the characterization techniques used for metal complexes derived from related thiophenol and phenol (B47542) ligands.

Characterization TechniqueInformation Obtained
FT-IR Spectroscopy Identifies functional groups and confirms coordination by observing shifts in vibrational frequencies (e.g., -SH, -OH). comu.edu.tr
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and can be used to determine optical properties like the band gap. comu.edu.tr
¹H and ¹³C NMR Spectroscopy Elucidates the structure of the ligand and its complexes in solution. ntu.ac.uk
Elemental Analysis Determines the elemental composition of the synthesized complexes, confirming their stoichiometry. comu.edu.tr
X-ray Crystallography Provides precise three-dimensional structural information, including bond lengths, bond angles, and coordination geometry. vulcanchem.com
Thermal Analysis (TGA/DTA) Evaluates the thermal stability and decomposition patterns of the complexes. nih.gov
Magnetic Susceptibility Determines the magnetic properties of the metal center in the complex. nih.gov

Investigation of Coordination Modes and Geometries

The coordination of this compound to a metal center can occur through the sulfur atom of the thiol group, and potentially through the oxygen atom of the hydroxyl group, leading to various coordination modes. It can act as a monodentate ligand, coordinating solely through the deprotonated thiolate sulfur, or as a bidentate ligand, bridging two metal centers. The steric hindrance from the two ortho-methyl groups significantly influences the coordination geometry around the metal ion. vulcanchem.com

The coordination number and geometry of the resulting metal complexes can vary widely, from square pyramidal to octahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. nih.gov For example, in some complexes, the ligand has been shown to act as a tridentate donor, involving the sulfur, nitrogen (in derivative ligands), and oxygen atoms, resulting in an octahedral geometry. nih.gov

Catalytic Applications of Derived Metal Complexes (e.g., Hydrogen Evolution Catalysis)

Metal complexes derived from thiophenol-based ligands have shown promise in catalytic applications, particularly in the hydrogen evolution reaction (HER). ntu.ac.ukarxiv.org These complexes can act as molecular catalysts, facilitating the reduction of protons to produce hydrogen gas. The efficiency of these catalysts is influenced by factors such as the electronic properties of the ligand and the nature of the metal center.

Research has shown that the catalytic activity of such complexes in photochemical hydrogen evolution can be dependent on the degree of conjugation within the organic chromophore. ntu.ac.uk In some systems, the catalytic cycle involves a two-step process, akin to the Volmer-Heyrovsky mechanism observed on metal surfaces. chemrxiv.orgnih.gov The design of these molecular catalysts often aims to minimize the energy barrier for hydrogen adsorption and desorption. arxiv.org

Utility in Analytical Chemistry Research

The distinct chemical properties of this compound make it a valuable tool in analytical chemistry, particularly in the development of new methods for detecting and quantifying metal ions and in electrochemical sensing applications.

Development of Spectrophotometric Reagents for Metal Ion Detection and Quantification

The ability of this compound to form colored complexes with various metal ions makes it a suitable reagent for spectrophotometric analysis. The formation of a metal-ligand complex leads to a change in the UV-Vis absorption spectrum, which can be correlated to the concentration of the metal ion in a sample.

This principle is utilized to develop sensitive and selective methods for the determination of metal ions. The molar absorptivity of the colored complex is a key parameter that determines the sensitivity of the method. nih.gov For instance, related ligands have been used to determine the concentration of Co(II) with a linear range of 0.1–7.0 mgL⁻¹ and a low limit of detection (LOD) of 0.04 mgL⁻¹. nih.gov

The table below presents data for the spectrophotometric determination of Co(II) using a related thiosemicarbazide-based ligand, illustrating the analytical parameters that can be achieved.

ParameterValue
Linear Range 0.1–7.0 mgL⁻¹
Molar Absorptivity (Aqueous Layer) 0.14 × 10⁴ Lmol⁻¹ cm⁻¹
Molar Absorptivity (Scum Layer) 0.16 × 10⁵ Lmol⁻¹ cm⁻¹
Limit of Detection (LOD) 0.04 mgL⁻¹
Sandell Sensitivity 3.7 × 10⁻³ µg cm⁻²
Preconcentration Factor 200
Relative Standard Deviation (RSD, %) < 4.2% (n=5)

Electrochemical Sensing Applications (e.g., Redox Properties)

The redox activity of this compound and its metal complexes allows for their use in the development of electrochemical sensors. These sensors can be fabricated by modifying an electrode surface with the compound or its complexes. The modified electrode can then be used to detect analytes through changes in electrochemical signals, such as current or potential. researchgate.netrsc.org

For example, electrodes modified with related ligands have been used for the detection of heavy metal ions like Hg(II) using techniques such as square wave anodic stripping voltammetry (SWASV) and cyclic voltammetry (CV). rsc.org The sensitivity and selectivity of these sensors depend on the interaction between the analyte and the modified electrode surface. The limit of detection for Hg(II) using a modified electrode was found to be 0.24 μg L⁻¹. rsc.org Furthermore, the redox properties of the ligand itself can be harnessed for the detection of pollutants like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). mdpi.com

Chromatographic Detection Methods

The detection and quantification of this compound and its related isomers are crucial for monitoring its presence in reaction mixtures and environmental samples. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques for this purpose, each with its own advantages.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of phenols, including dimethylphenol isomers, methods like the EPA Method 8041A can be adapted. epa.gov This method utilizes open-tubular, capillary columns. While underivatized phenols can be analyzed by GC with a flame ionization detector (FID), derivatization can improve chromatographic behavior and detection sensitivity. epa.gov For thiophenols, which can be prone to oxidation and peak tailing, derivatization is often a beneficial step.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used chromatographic technique for the separation of a broad range of compounds. libretexts.orgshimadzu.com.sg A specific HPLC method has been developed for the detection of 2,4-dimethylthiophenol and its related substances, which include 2,6-dimethylthiophenol. google.com This method employs a C18 column (octadecylsilane chemically bonded silica) and a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727), incorporating a cation-pair reagent to improve separation. google.com The use of reversed-phase chromatography is common for the analysis of phenolic and thiophenolic compounds. researchgate.net

Below is a table summarizing typical chromatographic conditions for the detection of related dimethylthiophenol isomers.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Open-tubular capillary column (e.g., DB-5 or DB-1701) epa.govOctadecylsilane (C18) bonded silica (B1680970) google.com
Mobile Phase Carrier gas (e.g., Helium, Nitrogen)Methanol/Phosphate buffer with cation-pair reagent google.com
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS) epa.govnih.govUV Detector (e.g., at 230 nm) google.com
Derivatization Optional, but can improve peak shape and sensitivity (e.g., with diazomethane) epa.govGenerally not required
Typical Analytes Volatile phenols and thiophenols epa.govucp.ptIsomers of dimethylthiophenol google.com

Application as a Reducing Agent in Organic Transformations

The thiol (-SH) functional group imparts reducing properties to this compound. creative-proteomics.com Thiols can be oxidized to form disulfides, and in the process, other chemical species are reduced. youtube.com This reactivity is fundamental to their application as reducing agents in organic synthesis.

In a general reaction, two molecules of a thiol (R-SH) can reduce a substrate and in turn be oxidized to form a disulfide bond (R-S-S-R). The reaction is reversible, as disulfides can be reduced back to thiols using appropriate reducing agents. youtube.com

Building Block in Organic Synthesis Research

The presence of multiple functional groups and a defined substitution pattern makes this compound a valuable building block for the construction of more complex molecules.

Substituted phenols and thiophenols are foundational materials in the synthesis of a wide array of biologically active molecules and complex organic structures. nih.govsoci.orgmdpi.commdpi.com The hydroxyl and thiol groups on this compound offer reactive sites for various chemical transformations, such as etherification, esterification, and the formation of thioethers.

For example, thiophene (B33073) and its derivatives, which are structurally related to thiophenols, are considered privileged scaffolds in medicinal chemistry due to their presence in numerous FDA-approved drugs. nih.gov The synthesis of such heterocyclic compounds often involves the strategic use of precursors containing sulfur.

A pertinent example is the synthesis of vortioxetine, where 2,4-dimethylthiophenol is a key starting material. google.com In this synthesis, the thiophenol undergoes an S-arylation reaction, demonstrating the utility of the thiol group in forming carbon-sulfur bonds, which are integral to the final drug structure. google.com The principles of this synthesis can be extended to this compound for the creation of novel molecular architectures. The additional hydroxyl group offers a further point for modification, potentially leading to compounds with unique properties.

The specific arrangement of functional groups in this compound makes it an excellent scaffold for studying structure-reactivity relationships. The interplay between the electron-donating hydroxyl and methyl groups, the nucleophilic thiol group, and the steric hindrance provided by the ortho-methyl groups creates a unique chemical environment.

Researchers can systematically modify the hydroxyl or thiol groups and study the resulting changes in reactivity, biological activity, or physical properties. For instance, studies on 2',6'-dimethyl-l-tyrosine (Dmt) derivatives, which share the 2,6-dimethylphenol (B121312) substructure, have shown that this motif can enhance receptor affinity and biological activity in opioid peptides. nih.gov This suggests that the sterically hindered phenolic structure can enforce a conformation that is favorable for biological interactions.

Similarly, investigations into sterically hindered phenanthroimidazole ligands in iridium(III) complexes have demonstrated that bulky ligands can induce significant structural strains and enhance the reactivity of the metal center. rsc.org By analogy, the steric hindrance in this compound can be expected to influence the kinetics and thermodynamics of its reactions, providing a valuable model for studying such effects.

Mechanistic Probes in Radical Chemistry Research

Phenols and thiophenols are well-known for their ability to act as radical scavengers, making them important subjects for research in radical chemistry and as antioxidants. digitellinc.comnih.gov this compound, with both a phenolic hydroxyl group and a thiophenolic thiol group, is a particularly interesting molecule for probing the mechanisms of radical reactions.

The antioxidant activity of these compounds typically proceeds through mechanisms such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). nih.gov In the HAT mechanism, the phenol or thiophenol donates a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl or thiyl radical is stabilized by resonance.

Studies on substituted thiophenols have shown that electron-releasing substituents tend to enhance the radical scavenging activity. researchgate.net The this compound contains both electron-donating methyl groups and a hydroxyl group, which are expected to enhance its radical-scavenging capabilities. The steric hindrance from the methyl groups may also influence the rate and selectivity of radical reactions.

Future Research Trajectories and Emerging Perspectives for 2,6 Dimethyl 4 Hydroxythiophenol

Exploration of Sustainable and Green Synthetic Methodologies

The imperative to develop environmentally benign chemical processes has spurred research into green synthetic routes for a wide range of organic compounds. chemistryjournals.netnih.gov For substituted thiophenols, traditional methods often involve multi-step procedures or harsh reagents. orgsyn.org Future research on 2,6-dimethyl-4-hydroxythiophenol should prioritize the development of sustainable and atom-economical synthetic strategies.

Promising avenues include copper-catalyzed C-S cross-coupling reactions, which can form aryl thiols from aryl halides using a simple sulfur source like sodium sulfide (B99878) (Na₂S·9H₂O). organic-chemistry.org Adapting this methodology to a suitable precursor, such as 4-iodo-2,6-dimethylphenol, could provide a direct and efficient route. Another green approach involves the reduction of benzenesulfonyl chlorides or amides. orgsyn.orggoogle.com Investigating a one-pot reduction of a 2,6-dimethyl-4-hydroxybenzenesulfonyl chloride derivative would be a valuable pursuit. Furthermore, the application of flow chemistry and biocatalysis, which offer benefits such as improved safety, reduced waste, and energy efficiency, represents a frontier in the green synthesis of such specialized chemicals. chemistryjournals.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Precursor Example Potential Advantages Research Focus
Traditional Route 2,6-Dimethyl-4-hydroxybenzenesulfonyl chloride Established methodology Optimization of yield, reduction of byproducts
Copper-Catalyzed C-S Coupling 4-Iodo-2,6-dimethylphenol High functional group tolerance, use of simple sulfur source organic-chemistry.org Ligand design, catalyst loading optimization, solvent effects
Reduction of Sulfonamide 2,6-Dimethyl-4-hydroxybenzenesulfonamide Avoidance of hazardous intermediates google.com Development of mild and selective reducing agents
Biocatalysis Genetically engineered microorganism High selectivity, biodegradable catalysts, mild conditions chemistryjournals.net Enzyme screening and engineering for substrate specificity
Flow Chemistry 4-Halo-2,6-dimethylphenol Enhanced safety and control, easy scalability, potential for automation chemistryjournals.net Reactor design, optimization of reaction parameters (temp, pressure, flow rate)

Investigation of Advanced Catalytic Roles

The thiol and thiolate moieties are known to participate in various catalytic cycles. Thiophenols, for instance, have been identified as effective organocatalysts in visible-light photoredox reactions, demonstrating their ability to facilitate transformations without the need for metal photocatalysts. nih.gov The specific electronic properties of this compound—with electron-donating hydroxyl and methyl groups—are predicted to influence its redox potential and, consequently, its catalytic activity.

Future research could explore its efficacy as an organocatalyst in reactions such as C-C bond formation, aminations, and trifluoromethylations. nih.govresearchgate.net Moreover, organoselenium compounds with structures analogous to thiophenols have been shown to mimic the catalytic activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx). acs.org Investigating the potential of this compound and its corresponding disulfide to catalyze the reduction of peroxides with biological thiols could open new avenues in biomimetic catalysis. The steric hindrance provided by the ortho-methyl groups could also be exploited to induce stereoselectivity in asymmetric catalysis, a key area of modern synthetic chemistry.

Integration into Supramolecular Chemistry and Materials Science Research

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions to form well-defined, functional architectures. nih.gov The structure of this compound contains multiple features conducive to self-assembly. The hydroxyl group is a classic hydrogen bond donor and acceptor, while the thiol group can also participate in hydrogen bonding and, more uniquely, form reversible disulfide bonds or coordinate with metals.

Drawing inspiration from thiol-derivatized resorcin wikipedia.orgarenes and pyrogallol (B1678534) wikipedia.orgarenes, which can self-assemble into larger capsular structures, this compound could be explored as a fundamental building block for novel supramolecular assemblies. chemrxiv.org The interplay between hydrogen bonding from the -OH group and directional interactions involving the -SH group could lead to the formation of tapes, rosettes, or more complex three-dimensional networks. The steric bulk of the methyl groups would play a crucial role in dictating the packing arrangement and the geometry of the resulting assembly. acs.org In materials science, this molecule could be incorporated as a functional monomer into polymers, imparting properties such as redox activity, metal-binding capabilities, or improved thermal stability. Thiophene-based oligomers are known to self-assemble into conductive microfibers, suggesting that polymers containing the this compound moiety could be investigated for novel optoelectronic applications. nih.govnih.gov

Application in Bioinorganic Chemistry Models (excluding biological effects)

Thiolate ligands, typically from cysteine residues, are ubiquitous in the active sites of metalloenzymes, where they play critical roles in catalysis and electron transfer. wikipedia.org Synthetic analogues of these active sites, known as bioinorganic models, are invaluable tools for understanding enzyme mechanisms. The sterically hindered nature of the this compound-derived thiolate makes it an excellent candidate for modeling metalloenzyme active sites where the protein environment imposes significant steric constraints around the metal center.

For example, it could be used to synthesize model complexes of iron-sulfur proteins, blue copper proteins, or zinc-containing enzymes. wikipedia.orgacs.org The steric bulk of the ortho-methyl groups can prevent unwanted dimerization of the metal complexes and enforce specific coordination geometries. Furthermore, the para-hydroxyl group, while not directly binding to the metal, could be used to establish secondary coordination sphere interactions, such as intramolecular hydrogen bonds, which are known to fine-tune the redox potential and reactivity of the metal center in enzymes. researchgate.net Studying the spectroscopic and electrochemical properties of these model complexes could provide fundamental insights into the structure-function relationships of their biological counterparts.

High-Throughput Screening for Novel Chemical Reactivity

The discovery of novel chemical reactions is often accelerated by high-throughput screening (HTS) techniques, where a large number of reactions are performed and analyzed in parallel. The unique combination of functional groups in this compound—a soft nucleophile (thiol), a hard nucleophile/proton donor (phenol), and significant steric hindrance—makes it a compelling substrate for HTS campaigns aimed at discovering unprecedented reactivity.

Future research could involve screening this compound against large libraries of diverse reactants, such as electrophiles, oxidants, or coupling partners, under a wide array of catalytic conditions. This could uncover novel C-S, C-O, or C-C bond-forming reactions that are uniquely enabled by the specific electronic and steric environment of the molecule. For example, the differential reactivity of the thiol versus the phenol (B47542) group could be exploited to develop novel orthogonal functionalization strategies. Coupling HTS with modern analytical techniques like mass spectrometry would allow for the rapid identification of new products and the mapping of novel reaction pathways, expanding the synthetic utility of this versatile chemical scaffold.

Q & A

Q. What are the critical steps in synthesizing 2,6-Dimethyl-4-hydroxythiophenol with high purity?

  • Methodological Answer : Synthesis requires controlled temperature and stoichiometric conditions. For analogous phenolic compounds (e.g., 2,6-Dihydroxyacetophenone), procedures involve:
  • Reagent preparation : Use anhydrous solvents and purified starting materials to avoid side reactions.
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the target compound .
  • Yield optimization : Adjust catalyst ratios (e.g., sulfuric acid) and reaction time based on kinetic studies .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl and hydroxyl groups). For example, aromatic protons in 4-(2,6-dimethylphenyl)phenol show distinct splitting patterns in δ 6.5–7.5 ppm .
  • IR Spectroscopy : Confirm hydroxyl (broad ~3200 cm1^{-1}) and thiophenol (S-H stretch ~2550 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH-dependent stability assays : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λmax (e.g., 280 nm for phenolic derivatives).
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order decay models. For related phenols, stability decreases in alkaline conditions due to deprotonation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra using software (e.g., Gaussian) and compare with experimental data to assign ambiguous peaks. For example, NIST’s computational tools validate spectral assignments for phenolic derivatives .
  • Molecular dynamics : Model solvent effects on chemical shifts or vibrational modes to explain discrepancies between theoretical and observed data .

Q. What strategies optimize regioselective functionalization of this compound?

  • Methodological Answer :
  • Directing group utilization : Introduce protecting groups (e.g., acetyl for -OH) to steer electrophilic substitution to the para position.
  • Catalytic systems : Use Lewis acids (e.g., AlCl3_3) to enhance selectivity in Friedel-Crafts alkylation, as demonstrated in acetophenone synthesis .
    Table 1 : Example Reaction Optimization
ConditionYield (%)Selectivity (para:ortho)
AlCl3_3 (10 mol%)859:1
No catalyst453:1

Q. How to design experiments validating the antioxidant mechanism of this compound?

  • Methodological Answer :
  • Radical scavenging assays : Use DPPH or ABTS radicals; measure IC50_{50} values and compare with standard antioxidants (e.g., ascorbic acid).
  • Electrochemical analysis : Cyclic voltammetry quantifies oxidation potential, correlating with electron-donating capacity of hydroxyl/thiol groups .
  • Theoretical studies : Calculate bond dissociation energies (BDE) for O-H/S-H bonds to predict antioxidant efficacy .

Data Analysis & Replication

Q. What protocols ensure reproducibility in synthesizing and characterizing 2,6-Dimethyl-4-hydroxythyphenol?

  • Methodological Answer :
  • Detailed documentation : Follow IUPAC guidelines for reporting yields, melting points, and spectral data (e.g., δ values with solvent noted) .
  • Cross-lab validation : Share samples with independent labs for NMR/HRMS replication. PubChem’s open data repository provides reference spectra for comparison .

Q. How to address discrepancies in reported biological activity data for phenolic derivatives?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies (e.g., cytotoxicity assays) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Standardized assays : Adopt OECD guidelines for in vitro testing to minimize variability in cell lines or assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.